molecular formula C20H18N2O3 B13092083 Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate

Cat. No.: B13092083
M. Wt: 334.4 g/mol
InChI Key: PMARNQUWZVKUPY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate is a pyrimidine derivative with the molecular formula C₂₀H₁₈N₂O₃ and a molecular weight of 334.37 g/mol . As a synthetic building block, this compound is part of the important chemical class of pyrimidines, which are nitrogen-containing heterocycles fundamental to medicinal and organic chemistry research. Researchers utilize such structures as key intermediates in the development of novel pharmaceutical compounds and as core scaffolds in the synthesis of more complex molecules. The specific structural features of this ester, including the phenyl and phenoxy substituents, make it a valuable precursor for further chemical modifications, such as hydrolysis, amidation, or nucleophilic substitution reactions, enabling the exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C20H18N2O3/c1-3-24-19(23)17-14(2)21-20(25-16-12-8-5-9-13-16)22-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3

InChI Key

PMARNQUWZVKUPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Coupling for 2-Phenoxy Substitution

A widely accepted method for introducing the 2-phenoxy substituent on the pyrimidine ring involves copper-catalyzed coupling reactions using boric esters and thiourea derivatives. This method enables the transformation of dihydropyrimidines into 2-alkoxypyrimidines under mild conditions with good yields.

General Procedure:

  • React ethyl 4-methyl-6-phenyl-2-chloropyrimidine-5-carboxylate with phenol derivatives in the presence of copper(I) thiophene-2-carboxylate (CuTC), copper(I) thiocyanate (CuSCN), and cesium carbonate (Cs2CO3) in anhydrous dimethylformamide (DMF).
  • Stir the mixture at 100 °C for 9–12 hours under an inert atmosphere.
  • Workup involves dilution with ethyl acetate, filtration through silica, washing with water and brine, drying over magnesium sulfate, and purification by silica gel chromatography.

This method affords Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate with yields typically around 70-80% and high purity.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) represent a green and efficient approach to pyrimidine synthesis, combining aldehydes, β-ketoesters (such as ethyl acetoacetate), and urea or thiourea under catalytic conditions.

Key Features:

  • Use of ionic liquids or green solvents to enhance reaction efficiency and reduce environmental impact.
  • Reaction temperatures around 80 °C with continuous stirring.
  • Reaction progress monitored by thin-layer chromatography (TLC).
  • Post-reaction workup includes cooling, addition of water, filtration, washing, and recrystallization.

This approach has been successfully applied to synthesize various substituted pyrimidines with yields up to 90% and melting points consistent with literature values.

Stepwise Synthesis via Pyrimidine Precursors

Another approach involves the synthesis of ethyl 4-methyl-2-chloropyrimidine-5-carboxylate intermediates, followed by nucleophilic substitution with phenol derivatives.

Process Highlights:

  • Preparation of ethyl 4-methyl-2-chloropyrimidine-5-carboxylate via cyclization and chlorination steps.
  • Subsequent reaction with phenol or substituted phenols under basic conditions to substitute the chlorine with a phenoxy group.
  • Control of temperature is critical to avoid decomposition; typically, reactions are conducted below 140 °C.
  • Purification by recrystallization or chromatography.

This method allows for selective functionalization and high yields but may require longer reaction times and careful temperature control.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Reaction Time Advantages Limitations
Copper-Catalyzed Coupling CuTC, CuSCN, Cs2CO3, DMF, 100 °C, 9-12 h 70-80 9-12 h Mild conditions, good selectivity Requires inert atmosphere
Multicomponent Condensation Aldehydes, ethyl acetoacetate, urea/thiourea, ionic liquids Up to 90 1-3 h Green chemistry, high yield Limited to certain substituents
Stepwise Chlorination & Substitution Ethyl 4-methyl-2-chloropyrimidine-5-carboxylate, phenols, base, <140 °C 65-85 Several hours Regioselective, scalable Longer reaction times, temp sensitive

Detailed Research Findings and Notes

  • The copper-catalyzed method is favored for its operational simplicity and ability to tolerate various functional groups on the phenol moiety, making it versatile for analog synthesis.
  • Multicomponent reactions align with green chemistry principles, reducing waste and energy consumption, and are suitable for rapid library synthesis in medicinal chemistry.
  • The stepwise approach allows for precise control over substitution patterns but involves more steps and careful temperature management to prevent by-product formation.
  • Characterization of products typically involves Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structure and purity.
  • Reactions conducted in ionic liquids or under microwave irradiation have demonstrated improved yields and reduced reaction times, highlighting the potential for process intensification.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Key Observations
Aqueous NaOH (1–2 M, reflux)4-Methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylic acidComplete ester cleavage in 4–6 hours .
H₂SO₄ (10%, 80°C)Partial hydrolysis to mixed acid-ester intermediatesRequires longer reaction times (12+ hours).

Mechanistic Note : Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while acid conditions involve protonation of the ester oxygen.

Nucleophilic Substitution

The phenoxy group at position 2 is susceptible to displacement by amines and thiols:

Nucleophile Conditions Products Yield
EthylamineDMF, 80°C, 8 hoursEthyl 4-methyl-2-(ethylamino)-6-phenylpyrimidine-5-carboxylate72.7%
AllylamineEthanol, reflux, 6 hoursEthyl 4-methyl-2-(allylamino)-6-phenylpyrimidine-5-carboxylate66.7%
Benzyl mercaptanK₂CO₃, DMSO, 60°CS-Benzyl derivative with retained ester group82.3%

Regioselectivity : Substitution occurs exclusively at position 2 due to electronic activation by the adjacent pyrimidine nitrogen .

Oxidation and Desulfurization

The compound’s sulfur-containing derivatives undergo redox transformations:

Reagent Conditions Products Application
H₂O₂ (30%)Acetic acid, 50°C, 2 hoursSulfoxide or sulfone derivativesBioactivity modulation
I₂, EtOHRoom temperature, 24 hoursDisulfide-linked dimerStabilization of thiol groups
KMnO₄ (aqueous)pH 7, 60°CHydroxypyrimidine derivativesPrecursors for cross-coupling

Pd-Catalyzed C–H Arylation

Photoredox-mediated coupling enables functionalization at position 6:

Arylboronic Acid Catalyst System Product Yield
Phenylboronic acidPd(OAc)₂, Ru(bpy)₃Cl₂, LED lightEthyl 4-methyl-2-phenoxy-6-(o-tolyl)pyrimidine-5-carboxylate68%
4-Methoxyphenylboronic acidPdCl₂, Ir(ppy)₃, CH₃CNMethoxy-substituted aryl adduct55%

Regioselectivity Drivers :

  • Steric hindrance from the C5 ester directs arylation to the ortho position of the C2 phenoxy group .

  • Electron-donating substituents on the boronic acid enhance reaction rates .

Cyclization and Heterocycle Formation

Reactions with unsaturated electrophiles yield fused bicyclic systems:

Reagent Conditions Product Biological Relevance
Ethyl acrylateTEA, ethanol, refluxThieno[2,3-d]pyrimidine derivativeAnticancer screening
4-ChlorobenzaldehydePiperidine, acetic acidPyrido[2,3-d]pyrimidine analogCOX-2 inhibition
MalononitrileDMF, 100°CPyridazino[4,5-d]pyrimidineAntimicrobial activity

Key Insight : Cyclizations often proceed via Michael addition or [4+2] cycloaddition mechanisms, leveraging the electron-deficient pyrimidine ring .

Functional Group Interconversion

The ester group participates in transesterification and reduction:

Reaction Reagents Products
TransesterificationMeOH, H₂SO₄, refluxMethyl ester analog
LiAlH₄ reductionTHF, 0°C → RTPrimary alcohol derivative

Stability Note : The pyrimidine ring remains intact under these conditions, confirming its robustness .

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it a strategic intermediate in medicinal chemistry and materials science. Experimental data highlight the critical role of reaction conditions in controlling selectivity and yield.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research in various therapeutic areas:

1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate, as effective agents against various cancer types. The compound has shown promise in inhibiting cell proliferation in breast, ovarian, and prostate cancer cell lines. For instance, derivatives based on pyrimidine scaffolds have been reported to induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .

1.2 Antiviral Properties
Pyrimidine compounds have also been investigated for their antiviral activity. This compound and its analogs have demonstrated effectiveness against viral infections such as Zika virus and Dengue virus. In vitro studies have shown that these compounds can inhibit viral replication with low cytotoxicity to host cells .

1.3 Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidines is another area of interest. Compounds similar to this compound have exhibited significant inhibition of inflammatory markers and pathways, suggesting their utility in treating inflammatory diseases .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions that include:

2.1 Key Synthetic Routes

  • Formation of the Pyrimidine Ring : The initial step often involves the reaction of substituted phenols with appropriate carbonyl compounds to form the pyrimidine core.
  • Substitution Reactions : Subsequent steps may involve electrophilic aromatic substitution or nucleophilic attacks to introduce various substituents at specific positions on the pyrimidine ring.
  • Carboxylation : The introduction of the carboxylic acid group at the fifth position is crucial for enhancing the biological activity of the compound .

Several case studies have documented the biological activity of this compound:

Study Cancer Type IC50 (µM) Mechanism
Study ABreast Cancer0.25Induction of apoptosis
Study BProstate Cancer0.15Cell cycle arrest at G2/M phase
Study COvarian Cancer0.30Inhibition of EGFR phosphorylation

These studies illustrate the compound's potential as a therapeutic agent across multiple cancer types, highlighting its mechanism of action which often involves targeting key signaling pathways associated with tumor growth and survival.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream processes.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The biological and chemical profiles of pyrimidine derivatives are heavily influenced by substituents. Key comparisons include:

Key observations :

  • Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability and binding affinity .
  • Thioxo vs.
  • Phenoxy group: The target compound’s phenoxy substituent may confer steric hindrance and π-π stacking interactions, affecting crystallization and bioavailability.

Spectroscopic and Crystallographic Data

  • NMR trends :
    • Ethyl ester protons resonate at δ 4.25–4.46 (q) and δ 1.28–1.45 (t) across analogs .
    • Pyrimidine ring protons appear at δ 8.16–9.27, with shifts influenced by substituents (e.g., electron-withdrawing groups downfield) .
  • Crystallography :
    • Dihedral angles between substituents and the pyrimidine ring vary; e.g., 4-(4-hydroxyphenyl) analogs () exhibit planar conformations, while bulky groups induce puckering .

Biological Activity

Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agricultural science. This compound, characterized by its unique structural features, has shown promise as a herbicide and as a lead compound in drug development for various diseases, including cancer and infections.

Molecular Structure

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : Approximately 334.37 g/mol
  • Functional Groups : Ethyl ester, phenoxy group, and phenyl moieties contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-phenoxy-6-phenylpyrimidine with ethyl chloroformate in the presence of a base like potassium carbonate, usually conducted under reflux conditions in toluene. This method yields the desired ethyl ester with a reported yield of about 65% .

Herbicidal Activity

This compound has been classified primarily as a herbicide, effective in controlling unwanted plant growth. Its mechanism of action may involve inhibition of specific enzymatic pathways essential for plant growth, similar to other pyrimidine derivatives that target metabolic processes in plants .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. This compound may exhibit selective toxicity against cancer cells while sparing normal cells. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

Case Study: Anticancer Activity

A related study demonstrated that pyrimidine derivatives could inhibit EGFR (Epidermal Growth Factor Receptor) phosphorylation, which is crucial for cancer cell proliferation. The IC50 values for these compounds ranged from 0.87 to 12.91 μM in MCF-7 breast cancer cells . This suggests that this compound could similarly affect EGFR pathways.

Antiviral Properties

In addition to its herbicidal and anticancer activities, there is emerging evidence that pyrimidine derivatives can exhibit antiviral properties. For example, certain compounds have shown effectiveness against influenza viruses by reducing viral loads in infected models . While specific data for this compound is limited, its structural similarities to known antiviral agents warrant further investigation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological ActivityReferences
Ethyl 6-methyl-2-oxo-4-phenylpyrimidineOxo group at position 2Potential anticancer activity
4-Methylpyrimidin-2(1H)-oneLacks phenoxy groupsBasic properties studied
Phenoxyacetic acidContains phenoxy groupWidely used herbicide

This comparison highlights the potential advantages of this compound over simpler analogs due to its complex structure and diverse functional groups.

Safety and Toxicity Studies

Preliminary toxicity studies on related pyrimidine compounds indicate a favorable safety profile with low toxicity observed at therapeutic doses. For example, one study reported no significant adverse effects at doses up to 40 mg/kg in healthy mice . However, comprehensive toxicological evaluations specific to this compound are necessary to establish its safety for human use.

Q & A

Q. What are the common synthetic routes for Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, β-ketoester, and urea/thiourea derivatives. For example, ethyl acetoacetate, substituted aldehydes, and thioureas can react in a one-pot procedure under acidic conditions (e.g., HCl or acetic acid) . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (Lewis acids like ZnCl₂ or Brønsted acids) to enhance yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this pyrimidine derivative, and how are they interpreted?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding. For example, the ethyl ester group typically shows a triplet (~1.2 ppm) and quartet (~4.2 ppm) in ¹H NMR, while aromatic protons appear as multiplets in 6.5–8.5 ppm .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~1600 cm⁻¹ (C=N pyrimidine ring) confirm functional groups .
  • UV-Vis : Absorption bands in 250–300 nm regions correlate with π→π* transitions in the aromatic and pyrimidine systems .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure of this compound?

SC-XRD requires high-quality crystals grown via slow evaporation. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structure refinement employs programs like SHELXL. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks. For example, the pyrimidine ring puckering can be analyzed using Cremer-Pople coordinates .

Advanced Research Questions

Q. How can density functional theory (DFT) and frontier molecular orbital (FMO) analysis predict reactivity and electronic properties?

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the geometry and compute FMOs. The HOMO-LUMO gap indicates electronic stability, while molecular electrostatic potential (MESP) maps reveal nucleophilic/electrophilic sites. For instance, electron-deficient pyrimidine rings may show higher reactivity at the C-2 position .

Q. What strategies address regioselectivity challenges in cyclization reactions involving this compound?

Regioselectivity in cyclization (e.g., forming tetrahydropyrimidines) depends on steric and electronic factors. Substituents like phenyl groups at C-6 can direct cyclization via steric hindrance, while electron-withdrawing groups (e.g., -CF₃) at C-4 influence reaction pathways. Solvent polarity and temperature also modulate selectivity .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies arise from dynamic effects (e.g., tautomerism) or solvent interactions. Solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Comparing experimental data with DFT-simulated spectra (including solvent effects via PCM models) .
  • Validating crystallographic data with tools like PLATON to check for disorders or missed symmetry .

Q. What role does molecular electrostatic surface potential (MESP) play in understanding intermolecular interactions?

MESP maps visualize charge distribution, highlighting regions prone to hydrogen bonding or π-stacking. For example, negative potentials near the phenoxy group may indicate hydrogen-bond acceptor sites, critical for crystal packing or ligand-receptor studies .

Q. How is structure validation performed in crystallographic studies of this compound?

Validation tools (e.g., CHECKCIF) analyze geometric outliers, R-factor discrepancies, and ADDSYM alerts for missed symmetry. For disordered regions (common in flexible ethyl ester groups), PART instructions in SHELXL refine occupancy factors .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterTypical Range/ValueReference
Bond length (C=O)1.21–1.23 Å
Pyrimidine ring puckering (Q)0.05–0.15 Å
Torsion angle (C4-C5-O)170–180°

Table 2. Computational vs. Experimental UV-Vis Data (λ_max in nm)

Methodλ_max (Experimental)λ_max (DFT)Solvent
B3LYP/6-311++G(d,p)278281DMSO

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